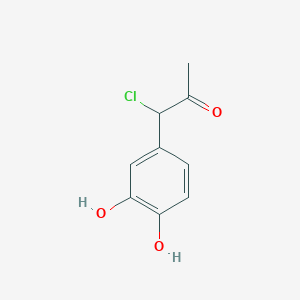
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one typically involves the chlorination of 1-(3,4-dihydroxyphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
化学反応の分析
Types of Reactions: 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .
類似化合物との比較
1-(3,4-Dihydroxyphenyl)propan-2-one: Lacks the chloro group, making it less reactive in substitution reactions.
3,4-Dihydroxyphenylacetic acid: Contains a carboxyl group instead of a carbonyl group, leading to different reactivity and applications.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: Contains methoxy groups, which influence its electronic properties and reactivity.
Uniqueness: 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
1-chloro-1-(3,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3 |
InChIキー |
FJBJBOJYSQVSPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



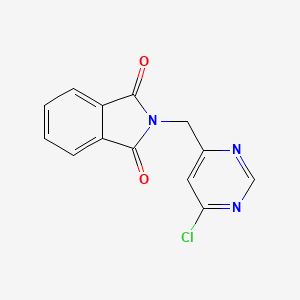
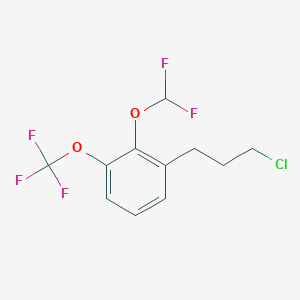
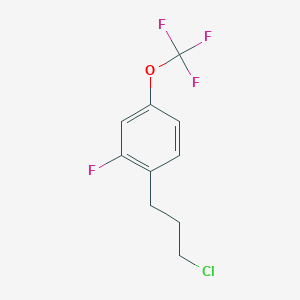
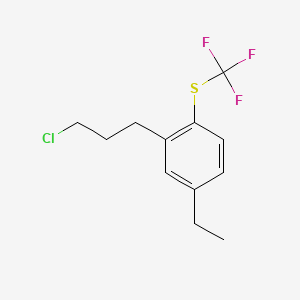
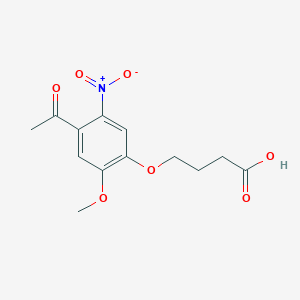
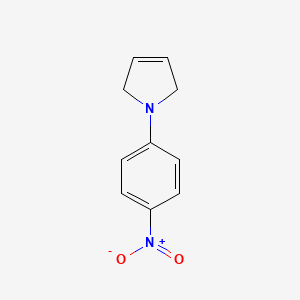

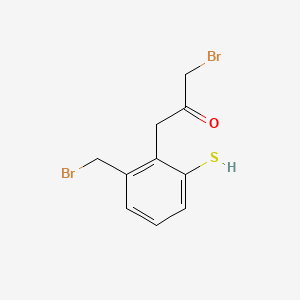
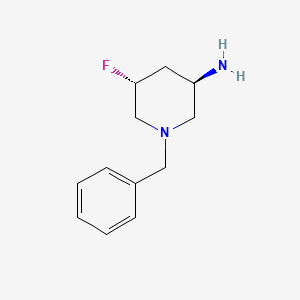
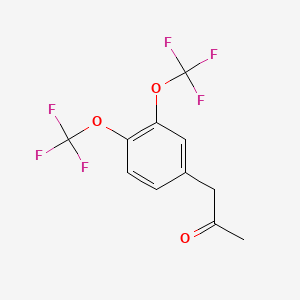
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

